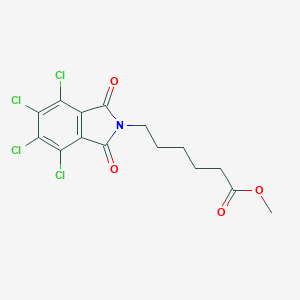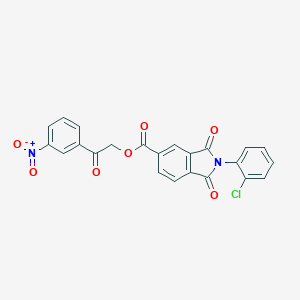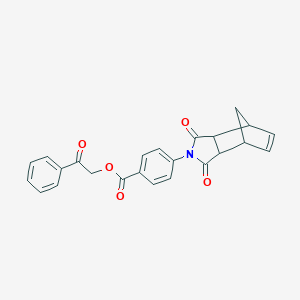
2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one, also known as BPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPE is a white crystalline powder with a molecular weight of 336.39 g/mol and a melting point of 227-229 °C.
Mécanisme D'action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one as an anticancer agent is not fully understood. However, studies have shown that 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has a low toxicity profile and does not cause any significant adverse effects on normal cells. 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is its low toxicity profile, which makes it a promising candidate for the development of anticancer drugs. 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of novel materials. However, one of the limitations of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is its poor solubility in water, which can make it difficult to study its biological activity in vitro.
Orientations Futures
There are several future directions for the study of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one. One direction is the development of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one-based anticancer drugs. Studies have shown that 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has potent anticancer activity, and further studies are needed to optimize its pharmacological properties. Another direction is the synthesis of novel materials based on 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one. 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has interesting optical and electronic properties, and further studies are needed to explore its potential applications in materials science. Finally, further studies are needed to elucidate the mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one as an anticancer agent and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one involves the reaction of 4-phenylbenzaldehyde with 2-aminobenzotriazole in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction takes place at room temperature, and the resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic chemistry, 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has been used as a ligand for various metal-catalyzed reactions. In medicinal chemistry, 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one has been investigated for its potential as an anticancer agent.
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(14-23-19-9-5-4-8-18(19)21-22-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVLKARTSYWEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)

![Butyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B434439.png)





![[3-(1,3-Dioxoisoindol-2-yl)phenyl] hexanoate](/img/structure/B434554.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}benzoate](/img/structure/B434606.png)

![2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B434661.png)

![2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B434691.png)